N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O7S2 and its molecular weight is 468.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. Its structural formula is represented as follows:
Property | Details |
---|---|
Molecular Formula | C21H26N2O6S |
Molecular Weight | 434.5 g/mol |
CAS Number | 1421451-88-8 |
The presence of the dioxole unit suggests potential interactions with various biological targets, particularly in the realm of medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance, the compound was tested against HCT-116 and MCF-7 cell lines, showing IC50 values of approximately 26–65 µM, indicating moderate potency compared to standard chemotherapeutic agents such as doxorubicin .
The anticancer activity is primarily attributed to the compound's ability to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical as it interferes with cellular division processes essential for tumor growth . The compound also modulates ATP-binding cassette (ABC) transporters, which are implicated in drug resistance mechanisms in cancer therapy.
Antidiabetic Activity
In addition to its anticancer effects, this compound has been investigated for its antidiabetic properties. It exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for α-amylase inhibition were reported at 0.85 µM and 0.68 µM for related benzodioxol derivatives, suggesting that modifications to the structure could enhance this activity .
Safety Profile
In vitro studies indicated that while the compound effectively inhibits cancer cell proliferation, it shows negligible cytotoxicity towards normal cells (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications .
Study 1: Cytotoxicity Assessment
A comprehensive study evaluated the cytotoxic effects of various benzodioxole derivatives, including our compound of interest. The results indicated that modifications in structure significantly influenced biological activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-sulfonamide | HCT-116 | 26 |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-sulfonamide | MCF-7 | 65 |
These findings underscore the importance of structural optimization in enhancing biological efficacy.
Study 2: Antidiabetic Efficacy
In vivo experiments using a streptozotocin-induced diabetic mouse model demonstrated that administration of related benzodioxole compounds led to a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This highlights the potential application of these compounds in managing diabetes.
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S2/c23-18(15-3-8-19-20(13-15)29-14-28-19)9-10-21-31(26,27)17-6-4-16(5-7-17)22-11-1-2-12-30(22,24)25/h3-8,13,18,21,23H,1-2,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXJLZLWXBDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.